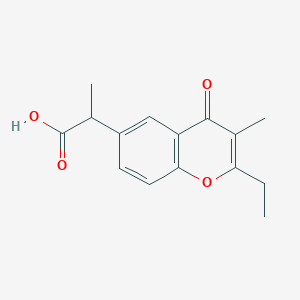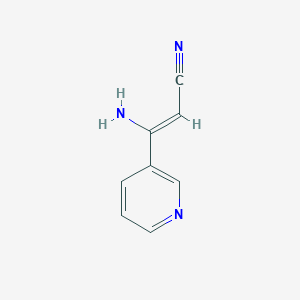![molecular formula C21H24N2O3S2 B263911 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether is a chemical compound that has been the subject of extensive scientific research. It is a thienoimidazole derivative that has shown promise in various biomedical applications.
Mecanismo De Acción
The mechanism of action of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the inhibition of various enzymes and proteins. The compound binds to the active site of these enzymes and proteins, preventing their activity. This inhibition leads to the suppression of various cellular processes, including inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
The thienoimidazole derivative has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The thienoimidazole derivative has several advantages for lab experiments. It has high purity and stability, making it suitable for in vitro and in vivo studies. It has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, the compound has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various cellular processes.
Direcciones Futuras
There are several future directions for the research on 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether. One direction is to study its efficacy in treating various types of cancer. The compound has shown promise in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is to study its effects on viral replication. The compound has been shown to inhibit the activity of various viral proteins, making it a potential candidate for the treatment of viral infections. Additionally, further research is needed to determine the long-term safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 3-phenylpropyl mercaptan. The resulting intermediate is then reacted with 2-aminothiophenol to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
The thienoimidazole derivative has shown promise in several biomedical applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, histone deacetylases, and protein kinase C. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
Propiedades
Fórmula molecular |
C21H24N2O3S2 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C21H24N2O3S2/c1-26-18-11-9-17(10-12-18)23-20-15-28(24,25)14-19(20)22-21(23)27-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19-20H,5,8,13-15H2,1H3 |
Clave InChI |
PNMWPBHMBSPDJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)


![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)


![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)

![7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B263875.png)
methanone](/img/structure/B263877.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)